![molecular formula C9H6N2 B12881381 Pyrrolo[3,2-B]pyrrolizine CAS No. 440359-04-6](/img/structure/B12881381.png)
Pyrrolo[3,2-B]pyrrolizine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrolo[3,2-B]pyrrolizine is a nitrogen-containing heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science This compound is characterized by its fused bicyclic structure, which includes a pyrrole ring and a pyrrolizine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolo[3,2-B]pyrrolizine typically involves multicomponent reactions. One common method is the reaction of primary aromatic amines, aromatic aldehydes, and biacetyl, catalyzed by iron (III) perchlorate, leading to the formation of 1,2,4,5-tetraarylpyrrolo[3,2-B]pyrroles . Another approach involves the cyclization of acyclic precursors, which can be achieved through various cycloaddition reactions .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of transition-metal-free strategies and solid-phase synthesis techniques can enhance the efficiency and sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: Pyrrolo[3,2-B]pyrrolizine undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive nitrogen atoms and conjugated double bonds within the compound’s structure.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atoms or the aromatic rings, using reagents like halogens or sulfonyl chlorides.
Major Products Formed: The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different physical and chemical properties depending on the nature of the substituents .
Aplicaciones Científicas De Investigación
Pyrrolo[3,2-B]pyrrolizine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Mecanismo De Acción
The mechanism of action of Pyrrolo[3,2-B]pyrrolizine involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of this compound act as kinase inhibitors, binding to the active sites of kinases and blocking their activity. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making these compounds potential candidates for cancer therapy .
Comparación Con Compuestos Similares
Pyrrolo[3,4-C]pyridine: Known for its biological activity, particularly in reducing blood glucose levels.
Pyrrolo[3,2-B]quinoxaline:
Pyrrolopyrazine: Exhibits a wide range of biological activities, including antimicrobial and antiviral properties.
Uniqueness: Pyrrolo[3,2-B]pyrrolizine stands out due to its unique fused bicyclic structure, which imparts distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and form various derivatives makes it a versatile compound in both research and industrial applications.
Propiedades
Número CAS |
440359-04-6 |
|---|---|
Fórmula molecular |
C9H6N2 |
Peso molecular |
142.16 g/mol |
Nombre IUPAC |
pyrrolo[3,2-b]pyrrolizine |
InChI |
InChI=1S/C9H6N2/c1-2-8-6-7-3-4-10-9(7)11(8)5-1/h1-6H |
Clave InChI |
GQOCYIPXLJEFTR-UHFFFAOYSA-N |
SMILES canónico |
C1=CN2C(=C1)C=C3C2=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




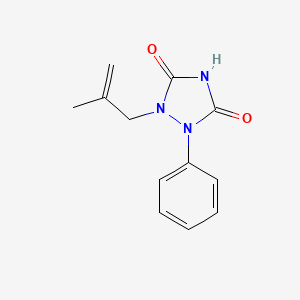

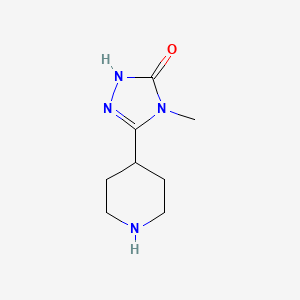


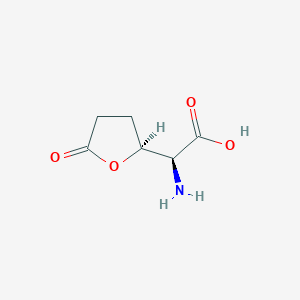

![N-(2-Aminoethyl)-N-[2-(phenylsulfanyl)ethyl]isoquinoline-5-sulfonamide](/img/structure/B12881369.png)
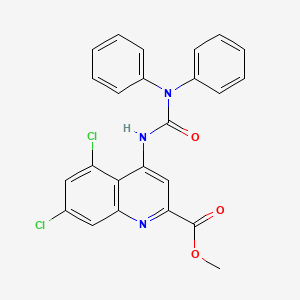
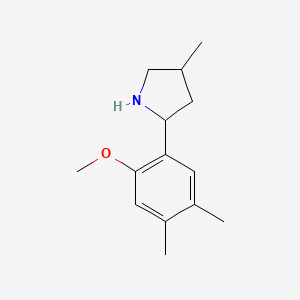

![Ethanol, 2-[[(1-ethyl-2-pyrrolidinyl)methyl]amino]-](/img/structure/B12881396.png)
